3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-15-10-21-20(22-11-15)29-14-6-8-24(9-7-14)18(26)12-25-13-23-17-5-3-2-4-16(17)19(25)27/h2-5,10-11,13-14H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGENGRGLSOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that integrates multiple heterocycles, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Structural Characteristics
This compound features a quinazolinone core linked to a piperidine and a methoxypyrimidine moiety. The structural arrangement is significant for its biological activity, as the presence of nitrogen and oxygen heteroatoms can influence reactivity and interaction with biological systems.
| Structural Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Substituents | Methoxypyrimidine, Piperidine |
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.4 g/mol |
Anticancer Properties
Quinazoline derivatives are known for their anticancer potential. Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that quinazolinone derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS), showing promise in reducing locomotor activity in animal models, indicative of depressant effects . This could position the compound as a candidate for treating neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties. A related class of compounds has shown effectiveness against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell function through enzyme inhibition.
While specific mechanisms for this compound remain largely unexplored, related studies provide insights into potential pathways:
- Kinase Inhibition : Similar quinazoline derivatives have been shown to interact with kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in proliferation and apoptosis.
- Receptor Interaction : The structural components may allow binding to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
- Antioxidant Activity : Some quinazoline derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
In Vitro Studies
Recent in vitro studies have demonstrated that quinazoline derivatives can effectively inhibit cancer cell proliferation. For example, a study highlighted that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies suggest strong binding affinities to key enzymes involved in cancer metabolism and microbial resistance mechanisms.
Scientific Research Applications
Anti-Cancer Activity
Compounds with similar structural features have been investigated for their anti-cancer properties. The presence of the pyrimidine derivative suggests that this compound may inhibit specific enzymes involved in cancer progression. Research indicates that pyrimidine derivatives can modulate immune responses and act as inhibitors of kinases associated with tumor growth.
Neurological Disorders
The piperidine ring is known for its neuroactive properties. Compounds that incorporate piperidine have shown promise in treating neurological disorders such as depression and anxiety due to their ability to interact with neurotransmitter receptors. This compound may also exhibit neuroprotective effects, making it a candidate for further research in neuropharmacology.
Synthesis and Derivatives
The synthesis of 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Key steps may include:
- Formation of the quinazoline core.
- Introduction of the piperidine ring through nucleophilic substitution.
- Attachment of the methoxypyrimidine moiety via etherification.
Recent advancements in synthetic methodologies emphasize greener approaches, potentially utilizing solvent-free conditions or alternative reaction media to enhance yield and reduce environmental impact.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Preliminary studies suggest potential binding to specific receptors or enzymes, which could influence their activity. For instance:
| Target | Expected Interaction | Potential Outcome |
|---|---|---|
| Cyclin-dependent kinases | Inhibition | Reduced cell proliferation |
| G-protein coupled receptors | Modulation | Altered neurotransmitter release |
These interactions warrant further investigation through pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with pyrido[3,4-d]pyrimidin-4(3H)-one and pyrido[1,2-a]pyrimidin-4-one derivatives, which are well-documented for their biological activities. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred properties:
Key Observations:
Substituent Impact on Bioactivity :
- The 5-methoxypyrimidinyl group in the target compound may confer metabolic stability compared to halogenated (e.g., 3,4-dichlorobenzyl in ) or benzodioxolyl groups (), which enhance lipophilicity but risk metabolic oxidation.
- Piperidine/Piperazine Linkers : The piperidinyl group in the target compound is analogous to piperazinyl derivatives in , which often improve solubility and binding affinity through nitrogen lone-pair interactions.
Synthetic Accessibility: The target compound likely employs reductive amination (as in ) for piperidine-ethyl linkage, a method yielding ~40–50% in similar systems.
Pharmacological Hypotheses: The quinazolinone core is associated with kinase inhibition (e.g., EGFR, HER2), while pyrimidine derivatives often target nucleotide-binding domains .
Preparation Methods
Alkylation of Quinazolinone with Bromoacetyl-Piperidine
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Bromoacetylpiperidine synthesis : Reacting the piperidine derivative with bromoacetyl bromide in dichloromethane (DCM) yields 1-(2-bromoacetyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine.
-
Nucleophilic substitution : The quinazolinone core (3,4-dihydroquinazolin-4-one) is deprotonated with NaH in THF and treated with the bromoacetylpiperidine derivative. This step proceeds via SN2 mechanism, achieving 70–75% yield.
Acylation via Carbodiimide Coupling
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Carboxylic acid activation : The quinazolinone’s 3-position is functionalized with a carboxylic acid group using ethyl chlorooxalate, followed by hydrolysis.
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EDC/HOBt-mediated coupling : The acid reacts with 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding the target compound in 82% efficiency.
Optimization and Challenges
Solvent and Catalyst Selection
Stereochemical Considerations
The piperidine ring’s 4-position substitution may lead to stereoisomerism. Chiral auxiliaries or asymmetric hydrogenation (using Raney-Ni or NHC-Cu catalysts) ensure enantiopure products.
Yield-Enhancing Strategies
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Protection/deprotection : Boc-protected piperidines prevent unwanted side reactions during coupling.
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Workup protocols : Filtration of K2CO3 residues from methanol solutions improves purity.
Analytical Characterization
Synthetic intermediates and the final product are characterized using:
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NMR spectroscopy : 1H NMR confirms the quinazolinone’s aromatic protons (δ 7.2–8.1 ppm) and the piperidine’s methoxy group (δ 3.8 ppm).
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Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 439.1784 [M+H]+.
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X-ray crystallography : Single-crystal analysis validates the planar quinazolinone core and piperidine chair conformation.
Comparative Analysis of Methods
Q & A
Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of parameters:
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency for condensation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate specific steps, such as piperidine ring functionalization .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each stage .
- Purification : High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) ensures final product purity ≥95% .
Q. What analytical techniques are recommended to confirm the molecular structure of this compound?
Methodological Answer: A tiered approach is critical:
- Primary Characterization :
- ¹H/¹³C NMR : Assign peaks to confirm the piperidin-1-yl, methoxypyrimidinyl, and dihydroquinazolinone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- Advanced Techniques :
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the oxoethyl side chain .
Q. How can researchers determine the solubility and stability profile of this compound for in vitro assays?
Methodological Answer:
- Solubility Screening : Use the shake-flask method in solvents like DMSO (for stock solutions) or PBS (pH 7.4) for physiological relevance. Record solubility thresholds via UV-Vis spectroscopy .
- Stability Studies :
- Thermal Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and assess changes using TLC .
Advanced Questions
Q. How can structural characterization challenges (e.g., tautomerism in the dihydroquinazolinone core) be addressed?
Methodological Answer:
- Dynamic NMR : Probe tautomeric equilibria by analyzing temperature-dependent chemical shifts in DMSO-d₆ .
- Computational Modeling : Density functional theory (DFT) calculations predict energetically favorable tautomeric forms .
- Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen migration in the quinazolinone ring .
Q. How should contradictory biological activity data across studies be resolved?
Methodological Answer:
-
Purity Reassessment : Verify compound purity (>99%) via HPLC and exclude batch-to-batch variability .
-
Structural Analog Comparison :
Analog Modification Reported Activity Piperidine variant 4-Methylpiperidin-1-yl Reduced kinase inhibition Thiazolidinone variant 2-Thioxo group Enhanced cytotoxicity -
Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time) .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with suspected targets (e.g., kinases, GPCRs) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes modulating compound sensitivity .
Q. How can discrepancies between in vitro and in vivo efficacy be investigated?
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME : Assess absorption (Caco-2 permeability), metabolism (liver microsomes), and plasma protein binding .
- Metabolite Identification : Use LC-MS/MS to detect oxidation or glucuronidation products .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs .
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Systematically alter the methoxypyrimidinyl or piperidin-1-yl groups and test activity in kinase inhibition assays .
- 3D-QSAR Modeling : Align analogs in a pharmacophore model to predict critical substituents .
Q. How can researchers ensure compound stability during long-term experimental assays?
Methodological Answer:
- Storage Conditions : Store lyophilized powder at -80°C in argon atmosphere to prevent oxidation .
- In-Use Stability : Prepare fresh DMSO stock solutions monthly; avoid freeze-thaw cycles .
- Degradation Monitoring : Include stability-indicating HPLC methods in assay protocols .
Q. What experimental designs mitigate batch-to-batch variability in biological studies?
Methodological Answer:
- Centralized Synthesis : Produce a single large batch and aliquot for distribution .
- Quality Control (QC) Metrics :
- Purity : ≥98% by HPLC .
- Water Content : ≤0.5% via Karl Fischer titration .
- Blinded Testing : Randomize compound batches across experimental replicates to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
